

Terconazole-d4: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest		
Compound Name:	Terconazole-d4	
Cat. No.:	B15142694	Get Quote

Introduction

Terconazole-d4 is the deuterated analog of Terconazole, a broad-spectrum triazole antifungal agent. It is primarily utilized as an internal standard in pharmacokinetic and metabolic studies of Terconazole, enabling precise quantification in complex biological matrices through mass spectrometry-based methods. The strategic incorporation of four deuterium atoms on the piperazine ring provides a distinct mass shift without significantly altering the physicochemical properties or biological activity of the parent compound. This guide provides an in-depth overview of the chemical structure, properties, and analytical methodologies for **Terconazole-d4**, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

Terconazole-d4 is chemically named 1-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-(1-methylethyl)piperazine-2,2,6,6-d4. The deuterium atoms are specifically located on the piperazine ring, providing a stable isotopic label.

Table 1: Chemical and Physical Properties of **Terconazole-d4**



Property	Value	Reference
Chemical Formula	C26H27D4Cl2N5O3	[1]
Molecular Weight	536.49 g/mol	[1]
Accurate Mass	535.206	[2]
CAS Number	1398065-50-3	[2]
Unlabeled CAS Number	67915-31-5	[2]
Physical State	Solid	[3]
Deuterium Enrichment	≥98%	No specific citation found
Chemical Purity	≥98%	[3]

Table 2: Physical and Chemical Properties of Terconazole (Non-deuterated)

Note: Specific experimental data for the melting point and solubility of **Terconazole-d4** are not readily available in the public domain. The properties of the deuterated compound are expected to be very similar to the non-deuterated form.

Property	Value	Reference
Melting Point	126.3 °C	[4]
Solubility	Insoluble in water; sparingly soluble in ethanol; soluble in butanol.	No specific citation found
DMSO: ~2 mg/mL	[5]	
DMF: ~5 mg/mL	[5]	
Ethanol: ~1 mg/mL	[5]	
DMF:PBS (pH 7.2) (1:1): ~0.5 mg/mL	[5]	_
UV/Vis λmax	246 nm	[3]



Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Terconazole, like other azole antifungals, exerts its effect by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α -demethylase (CYP51 or Erg11p).[6] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for the integrity and function of the fungal cell membrane.[7] Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic 14α -methylated sterols, ultimately disrupting the fungal cell membrane and inhibiting fungal growth.[6]



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Ergosterol Biosynthesis Pathway and Terconazole's Site of Action.

Experimental Protocols

Detailed methodologies for the analysis of Terconazole in biological matrices are crucial for research and development. Below are representative protocols for LC-MS/MS, GC-MS, and HPTLC-MS, which can be adapted for use with **Terconazole-d4** as an internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Terconazole in Human Plasma

This protocol is adapted from methods developed for other azole antifungals and provides a robust framework for the quantification of Terconazole.[8][9]

1. Sample Preparation: Protein Precipitation



- To 100 μL of human plasma in a microcentrifuge tube, add 200 μL of acetonitrile containing
 Terconazole-d4 at a known concentration (e.g., 100 ng/mL) to serve as the internal standard.
- Vortex the mixture for 1 minute to precipitate proteins.
- Centrifuge at 14,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase.
- 2. LC-MS/MS Instrumentation and Conditions
- LC System: A high-performance liquid chromatography system.
- Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 μm).
- Mobile Phase:
 - A: 0.1% formic acid in water
 - B: 0.1% formic acid in acetonitrile
- Gradient Elution:
 - Start with 95% A, hold for 0.5 min.
 - Linearly decrease A to 5% over 2.5 min.
 - Hold at 5% A for 1 min.
 - Return to 95% A and re-equilibrate for 1 min.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 μL.

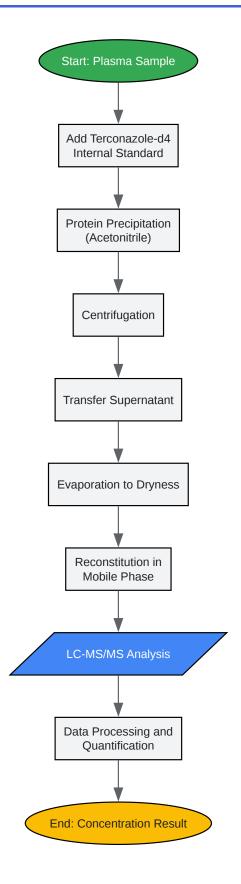






- Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ion mode.
- Multiple Reaction Monitoring (MRM) Transitions:
 - o Terconazole: m/z 532.2 → 125.1 (Quantifier), 532.2 → 490.2 (Qualifier)
 - Terconazole-d4: m/z 536.2 → 129.1 (Quantifier) (Note: These transitions are predicted and should be optimized experimentally).





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Workflow for LC-MS/MS Analysis of Terconazole in Plasma.



Gas Chromatography-Mass Spectrometry (GC-MS) for Terconazole Analysis

This method, adapted from protocols for other azole antifungals, requires derivatization to increase the volatility of Terconazole.[10]

- 1. Sample Preparation: Liquid-Liquid Extraction and Derivatization
- To 200 μL of a biological sample, add **Terconazole-d4** internal standard.
- Perform a liquid-liquid extraction with 1 mL of ethyl acetate. Vortex and centrifuge.
- Transfer the organic layer to a new tube and evaporate to dryness.
- Add 50 μL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 μL of pyridine.
- Heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative.
- 2. GC-MS Instrumentation and Conditions
- GC System: A gas chromatograph with a capillary column.
- Column: A 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 μ m film thickness).
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Injection Mode: Splitless, 1 μL injection volume.
- Temperature Program:
 - Initial temperature: 150°C, hold for 1 min.
 - Ramp to 280°C at 20°C/min, hold for 5 min.
- Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.



- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range:m/z 50-650.

High-Performance Thin-Layer Chromatography (HPTLC)-Mass Spectrometry

This method provides a high-throughput option for the analysis of Terconazole.[11]

- 1. Sample Preparation and Application
- Prepare a standard solution of Terconazole and a sample solution from the biological matrix after appropriate extraction (e.g., protein precipitation or liquid-liquid extraction).
- Spot the standards and samples onto a silica gel 60 F254 HPTLC plate using an automated applicator.
- 2. Chromatographic Development
- Mobile Phase: Toluene: Ethyl Acetate: Methanol (6:2:2, v/v/v).
- Development: Develop the plate in a saturated twin-trough chamber to a distance of 8 cm.
- Drying: Dry the plate in a stream of warm air.
- 3. Densitometric Analysis and Mass Spectrometry
- Densitometry: Scan the plate with a TLC scanner in absorbance mode at 220 nm.
- HPTLC-MS Interface: Elute the spot of interest directly from the HPTLC plate into the mass spectrometer using a suitable solvent (e.g., methanol).
- Mass Spectrometry: Analyze the eluate using an ESI-MS system to confirm the identity of the compound.

Spectroscopic Data



Note: Specific experimental NMR and detailed mass fragmentation spectra for **Terconazole-d4** are not widely available in peer-reviewed literature. The following data for non-deuterated Terconazole can be used as a reference, with the expectation of a +4 Da mass shift for the molecular ion and relevant fragments in the mass spectrum of **Terconazole-d4**.

Table 3: Mass Spectrometry Fragmentation of Terconazole (Non-deuterated)

Precursor Ion (m/z)	Product lons (m/z)	Putative Fragment Structure
532.2 [M+H]+	490.2	Loss of C3H6 (propylene from isopropyl group)
277.2	Cleavage of the dioxolane ring	
192.1	Dichlorophenyl-triazolylmethyl moiety	
125.1	Isopropyl-piperazinyl-phenyl moiety	

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR spectra of azole antifungals are complex. For Terconazole, key signals would include those from the dichlorophenyl, triazole, dioxolane, and piperazine moieties. In the 1H NMR spectrum of **Terconazole-d4**, the signals corresponding to the protons at the 2,2,6,6-positions of the piperazine ring would be absent. In the 13C NMR spectrum, the carbons at these positions would show a triplet splitting pattern due to deuterium coupling.

Conclusion

Terconazole-d4 is an essential tool for the accurate bioanalysis of Terconazole. This guide provides a comprehensive overview of its chemical and physical properties, mechanism of action, and detailed analytical methodologies. While specific experimental data for the deuterated form is limited, the information provided for the parent compound serves as a robust foundation for researchers and drug development professionals working with this important analytical standard. The detailed protocols and workflow diagrams offer practical guidance for the implementation of reliable analytical methods.



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